molecular formula C11H15N3O B2807303 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one CAS No. 2097897-63-5

1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one

Cat. No. B2807303
CAS RN: 2097897-63-5
M. Wt: 205.261
InChI Key: DKCGIGCTAMVYNO-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one, also known as MDPV, is a synthetic cathinone that belongs to the pyrovalerone class of compounds. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. However, its use has been associated with adverse effects and has been banned in many countries. Despite its negative reputation, MDPV has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis Techniques and Derivatives

1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one serves as a key intermediate in synthesizing a wide range of compounds with potential applications across various scientific fields. For instance, innovative synthesis methods like microwave-assisted synthesis and ultrasonics-promoted synthesis are explored to produce derivatives with significant anti-microbial activities. These methods provide advantages such as shorter reaction times, simple work-up procedures, and high yields, expanding the utility of this compound in developing new antimicrobial agents (Ahmad et al., 2011); (Trilleras et al., 2013).

Crystal Structure Analysis

The detailed crystal structure analysis of derivatives of 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one provides insights into their molecular configuration, aiding in the understanding of their chemical behavior and interaction potential. This information is crucial for tailoring these compounds for specific applications, such as in material science and drug design (Zonouz et al., 2010).

Chemical Reactivity and Functionalization

The reactivity of 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one allows for its functionalization into various novel compounds. Studies focusing on its reactivity have led to the synthesis of compounds that exhibit promising anticonvulsant and neurotoxicity profiles, which could be beneficial in pharmaceutical research for developing new medications (Aytemir & Çalış, 2010).

Development of Novel Heterocycles

The versatility of 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one is further highlighted in its application towards the synthesis of diverse heterocyclic compounds. These novel heterocycles have applications ranging from materials science to drug discovery, showcasing the compound's utility in synthesizing complex molecules with specific functions (Prévost & Shipman, 2002).

Imaging and Diagnostic Applications

Derivatives of 1-Methyl-3-(3-methylidenepiperidin-1-yl)-1,2-dihydropyrazin-2-one are also explored for their potential in imaging and diagnostics, particularly in positron emission tomography (PET) for imaging enzymes associated with neuroinflammation. This application underscores the compound’s potential in medical diagnostics and therapeutic monitoring (Wang et al., 2018).

Anticorrosive Properties

Explorations into the anticorrosive properties of derivatives indicate potential applications in material science, particularly in protecting metals against corrosion. This application demonstrates the compound's potential utility beyond biomedical research, extending into industrial applications (Chadli et al., 2017).

properties

IUPAC Name

1-methyl-3-(3-methylidenepiperidin-1-yl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-4-3-6-14(8-9)10-11(15)13(2)7-5-12-10/h5,7H,1,3-4,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCGIGCTAMVYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCCC(=C)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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